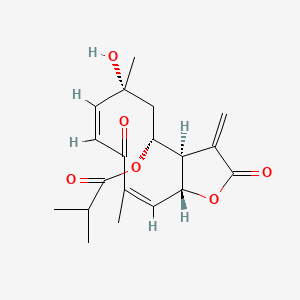

Sarsasapogenin acetate

Descripción general

Descripción

Sarsasapogenin is a steroidal sapogenin, which is the aglycosidic portion of a plant saponin . It is named after sarsaparilla (Smilax sp.), a family of climbing plants found in subtropical regions . It is a natural steroidal sapogenin molecule obtained mainly from Anemarrhena asphodeloides Bunge .

Synthesis Analysis

The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase . C26-OH and C22-OH of Furostanol can be oxidized at first, then cyclize to produce two chemical isomers of yamogenin and diosgenin, respectively. The former is further modified by C5R to produce sarsasapogenin .Molecular Structure Analysis

Sarsasapogenin is a spirostane glycoside sapogenin that has a 5β configuration between rings A and B .Chemical Reactions Analysis

Acid hydrolysis of saponins extracted in tincture is very efficient, approaching 100%. The sarsasapogenin released by hydrolysis and the smilagenin produced by its epimerisation, migrate into the chloroform phase . The ethyl acetate and chloroform extracts were evaporated to dryness and re-dissolved in appropriate volume of ethyl acetate for quantification analysis of sarsasapogenin by GC–MS .Physical And Chemical Properties Analysis

Sarsasapogenin has a molecular weight of 416.64 g/mol and a chemical formula of C27H44O3 .Aplicaciones Científicas De Investigación

Antitumor Activity

- Inducing Apoptosis in Cancer Cells : Sarsasapogenin demonstrated antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells, such as HeLa cells. It was found to cause cell cycle arrest, mitochondrial membrane perturbations, activation of caspases, and increased expression of CHOP, indicating its potential in cancer treatment through both mitochondrial dysfunction and endoplasmic reticulum (ER) stress pathways (Shen, Zhang, Zhang, & Gong, 2013).

Effects on Melanin Synthesis

- Increasing Melanin in Melanocytes : Research has shown that sarsasapogenin can significantly increase melanin content in melan-a cells, suggesting its potential use in dermatology. It specifically stimulates the expression of tyrosinase and microphthalmia-associated transcription factor, key components in melanogenesis (Moon, Kim, & Kim, 2012).

Neuroprotective Effects

- Improving Cognitive Function : Sarsasapogenin has shown potential in improving memory and cognitive functions. In animal models, it has been found to enhance learning ability and memory, and is hypothesized to do so by increasing the density of muscarinic acetylcholine receptors in the brain (Hu, Xia, Sun, Orsi, & Rees, 2005).

- Alzheimer's Disease Treatment : Sarsasapogenin derivatives have been investigated for their potential in treating Alzheimer's disease. Some derivatives were found to inhibit Aβ1-42 aggregation, a hallmark of Alzheimer's, and showed neuroprotective effects against neurotoxicity (Wang et al., 2018).

Anti-inflammatory Properties

- Inhibiting Inflammatory Responses : Sarsasapogenin has demonstrated efficacy in inhibiting inflammatory responses in various models. For instance, it was found to ameliorate inflammation in diabetic nephropathy by down-regulating PAR-1, a receptor involved in inflammation (Tang et al., 2020).

Antidepressant Activity

- Potential in Treating Depression : Studies have shown that sarsasapogenin possesses antidepressant-like effects. It significantly reduced immobility time in the forced swimming test in rats, a common model for assessing antidepressant activity (Ren et al., 2007).

Direcciones Futuras

Sarsasapogenin has emerged as a promising molecule due to its diverse pharmacological activities . In high-fat diet-fed obese mice, oral administration of Sarsasapogenin ameliorated insulin resistance and alleviated inflammation in adipose tissues . More comprehensive preclinical studies, clinical trials, drug delivery, formulations of effective doses in pharmacokinetics studies, evaluation of adverse effects and potential synergistic effects with other drugs need to be thoroughly investigated to make sarsasapogenin a potential molecule for future drug development .

Propiedades

IUPAC Name |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRAKYNQYKVPIK-BSPYNPCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4947-75-5, 35319-91-6 | |

| Record name | Isosarsasapogenin, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMILAGENIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-](/img/structure/B3392281.png)